庚基对甲苯磺酸酯

描述

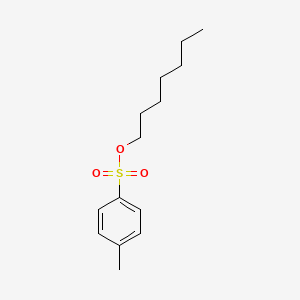

Heptyl p-toluenesulfonate is a chemical compound with the molecular formula C14H22O3S . It is also known as heptyl toluene sulfonate or HPTS. The molecular weight of this compound is 270.39 g/mol .

Synthesis Analysis

While specific synthesis methods for Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA) has been used as an efficient catalyst for various reactions . For instance, PTSA has been used as an acid catalyst for PET hydrolysis under relatively mild conditions .Molecular Structure Analysis

The molecular structure of Heptyl p-toluenesulfonate consists of a heptyl group (seven carbon aliphatic chain) attached to a p-toluenesulfonate group . The IUPAC name for this compound is heptyl 4-methylbenzenesulfonate .Chemical Reactions Analysis

While specific chemical reactions involving Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA), a related compound, has been used as a catalyst in various reactions . For instance, PTSA has been used as a catalyst in the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Physical And Chemical Properties Analysis

Heptyl p-toluenesulfonate is a liquid at 20 degrees Celsius . It has a molecular weight of 270.39 g/mol . The compound is moisture sensitive .科学研究应用

Alkylating Agent in Ester Synthesis

Heptyl p-toluenesulfonate serves as an effective alkylating agent in the synthesis of esters. Due to its long heptyl chain, it is particularly useful in introducing hydrophobic groups into molecules, which can be beneficial for modifying the solubility and reactivity of esters in organic synthesis .

Intermediate in Pharmaceutical Manufacturing

This compound is utilized as an intermediate in the pharmaceutical industry. It plays a role in the synthesis of various active pharmaceutical ingredients (APIs) where the introduction of a heptyl group is required for the final drug molecule’s efficacy and stability .

Genotoxic Impurity Quantitation

In pharmaceutical quality control, Heptyl p-toluenesulfonate is quantified as a potential genotoxic impurity. High-performance liquid chromatography with UV detection (HPLC-UV) is employed to ensure that its levels are within acceptable limits, as genotoxic impurities can have carcinogenic effects .

Research on Combustible Liquids

As a combustible liquid, Heptyl p-toluenesulfonate is studied for its combustion properties. This research can provide insights into safety measures required during its handling and storage in industrial settings .

Material Science Applications

The compound’s physical properties, such as boiling point and specific gravity, make it a subject of interest in material science. Researchers can explore its applications in the development of new materials or coatings that require specific thermal or density characteristics .

Biological Studies

Heptyl p-toluenesulfonate may be used in biological studies to investigate the effects of hydrophobic modifications on biomolecules. Its ability to interact with biological membranes due to its lipophilic nature can be valuable in understanding cell membrane dynamics and drug delivery mechanisms .

安全和危害

未来方向

While specific future directions for Heptyl p-toluenesulfonate were not found, p-toluenesulfonic acid (PTSA), a related compound, has been used as a catalyst in various reactions and has potential for further applications . For instance, PTSA has been used as an acid catalyst for PET hydrolysis, suggesting potential applications in the recycling of PET .

属性

IUPAC Name |

heptyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPVBPLMUCJNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344765 | |

| Record name | Heptyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptyl p-toluenesulfonate | |

CAS RN |

24767-82-6 | |

| Record name | Heptyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of p-toluenesulfonate (tosyl) groups in the context of this research?

A1: p-Toluenesulfonate is often used as a leaving group in organic synthesis. In the context of high-energy halogen chemistry, tosylates like 2,6-Difluoro-7-hydroxy-2,6-dinitro-4-oxa-1-heptyl p-toluenesulfonate [] could potentially be used as intermediates for further reactions, possibly involving the substitution of the tosylate group with other nucleophiles. This could lead to the synthesis of new energetic materials with desired properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)

![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)

![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)

![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)